tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step organic reactions One common method includes the formation of the pyrrolo[3,2-b]pyridine core followed by functional group modificationsThe tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is explored for its potential as a pharmacophore in drug design, especially for targeting specific enzymes or receptors .
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
tert-butyl 3-cyano-5-methoxypyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-14(2,3)20-13(18)17-8-9(7-15)12-10(17)5-6-11(16-12)19-4/h5-6,8H,1-4H3 |
InChI Key |
GQALKPNJNOWTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)C#N |
Origin of Product |
United States |
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